1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride is a compound that combines the structural features of both imidazole and indane moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indane is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Attachment of the Butyl Chain: The next step involves the attachment of a butyl chain to the indane moiety. This can be achieved through a nucleophilic substitution reaction using a butyl halide.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Coupling of the Indane and Imidazole Moieties: The final step involves the coupling of the indane and imidazole moieties through an ether linkage. This can be achieved through a Williamson ether synthesis reaction using a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: Hydrolysis can occur in the presence of acidic or basic conditions, leading to the cleavage of the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Hydrolysis: Acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Research: The compound can be used as a tool for studying various biological processes, such as enzyme inhibition and receptor binding.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The indane moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride can be compared with other similar compounds, such as:
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole: This compound lacks the hydrochloride salt, which may affect its solubility and stability.
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]benzimidazole: This compound contains a benzimidazole ring instead of an imidazole ring, which may affect its binding affinity and selectivity.
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]triazole: This compound contains a triazole ring instead of an imidazole ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct properties and applications.
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1(9-18-10-8-17-13-18)2-11-19-16-7-6-14-4-3-5-15(14)12-16;/h6-8,10,12-13H,1-5,9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNCPHQWFTCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCCN3C=CN=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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